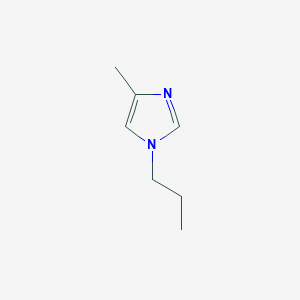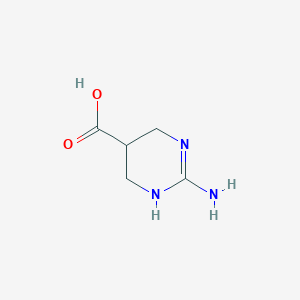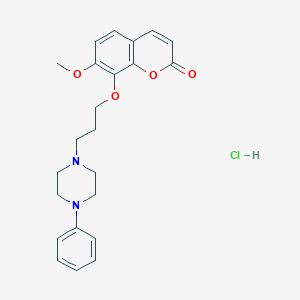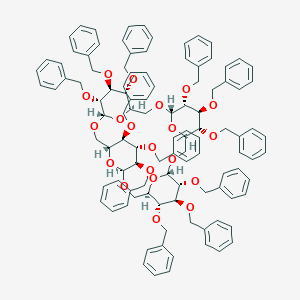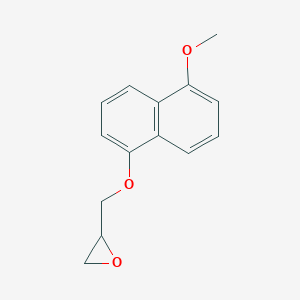
1-Iodo-3,4-methylenedioxybenzene
Descripción general
Descripción
1-Iodo-3,4-methylenedioxybenzene is a chemical compound that is structurally related to various other benzene derivatives, such as 1,2-methylenedioxybenzene (MDOB) and 3,4-methylenedioxy-nitrobenzene. It is characterized by an iodo substituent at the first position and a methylenedioxy bridge across the third and fourth positions of the benzene ring. This compound is of interest due to its potential applications in various chemical reactions and as an intermediate in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of related compounds, such as 1,4-diiodo-2,3,5,6-tetraarylbenzenes, involves the reaction of hexabromobenzene with Grignard reagents followed by the addition of elemental iodine, which could potentially be adapted for the synthesis of 1-iodo-3,4-methylenedioxybenzene . Additionally, the synthesis of 3,4-methylenedioxy-nitrobenzene from 1,2-methylenedioxybenzene by nitration suggests that similar methods could be employed for introducing the iodo substituent .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as X-ray crystallography. For instance, the structure of 3,4-methylenedioxy-nitrobenzene shows that all atoms are coplanar with slight deviations, which could be similar in the case of 1-iodo-3,4-methylenedioxybenzene . The presence of bulky substituents, such as iodine, can lead to interesting distortions in the benzene ring, as observed in the structures of hexasubstituted benzenes .
Chemical Reactions Analysis
Iodobenzene derivatives are known to catalyze various chemical reactions, such as the C-H amination of N-substituted amidines to form benzimidazoles , and the alpha-acetoxylation of ketones . These catalytic properties suggest that 1-iodo-3,4-methylenedioxybenzene could potentially participate in similar reactions, acting either as a catalyst or a reactant.
Physical and Chemical Properties Analysis
While specific data on 1-iodo-3,4-methylenedioxybenzene is not provided, the physical and chemical properties of related compounds can offer some insights. For example, the electrochemical polymerization of MDOB in various solvents indicates that the methylenedioxy group can influence the redox activity and stability of the resulting polymers . The iodine substituent in 1-iodo-3,4-methylenedioxybenzene would likely affect its reactivity and stability in a similar manner. Additionally, the synthesis of diiodinated benzene derivatives in alcoholic solvents suggests that solvent choice is crucial for the yield and properties of iodinated compounds .
Aplicaciones Científicas De Investigación
Electrochromic and Fluorescence Properties
- A study conducted by Xu et al. (2006) discovered that direct anodic oxidation of 1,2-methylenedioxybenzene, an analogue of 1-Iodo-3,4-methylenedioxybenzene, results in the formation of poly(1,2-methylenedioxybenzene) with significant fluorescence and electrochromic properties.
- Another study by Dong et al. (2007) highlighted the successful electropolymerization of 1,2-methylenedioxybenzene, similar in structure to 1-Iodo-3,4-methylenedioxybenzene, showcasing good redox activity and stability, including electrochromic properties.
Catalytic Aminocarbonylation
- The research by Müller et al. (2005) explored the use of iodobenzene derivatives in the catalytic aminocarbonylation of iodoalkenes and iodobenzene, demonstrating the potential for chemical synthesis applications.
Synthesis and Crystallography
- A study by Bai-cheng (2006) on 3,4-methylenedioxy-nitrobenzene, which shares a core structure with 1-Iodo-3,4-methylenedioxybenzene, revealed insights into its synthesis and crystal structure, indicating potential applications in material science.
Photovoltaic Cell Applications
- The research by Chang et al. (2018) investigated the effects of anti-solvent volumes on the formation of thin films for photovoltaic cells, highlighting the potential application of iodobenzene derivatives in solar energy technology.
Safety And Hazards
Propiedades
IUPAC Name |
5-iodo-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IO2/c8-5-1-2-6-7(3-5)10-4-9-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMCBIXYIYQHCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00207491 | |
| Record name | 1-Iodo-3,4-methylenedioxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00207491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Iodo-3,4-methylenedioxybenzene | |
CAS RN |
5876-51-7 | |
| Record name | 1-Iodo-3,4-methylenedioxybenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005876517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Iodo-3,4-methylenedioxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00207491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Iodo-3,4-methylenedioxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

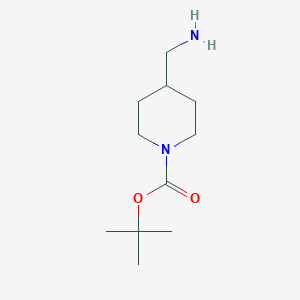


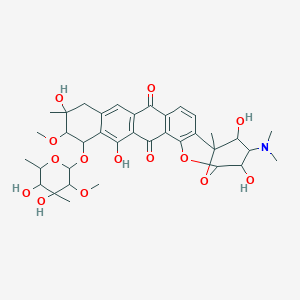
![1-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl]-2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole](/img/structure/B134499.png)


